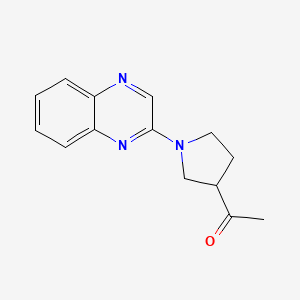

1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(1-quinoxalin-2-ylpyrrolidin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10(18)11-6-7-17(9-11)14-8-15-12-4-2-3-5-13(12)16-14/h2-5,8,11H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKKZQOOMCUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Cyclization

A foundational approach involves reacting 2,3-dichloroquinoxaline with tert-butyl pyrrolidin-3-ylcarbamate in t-butanol at 90°C for 6–8 hours. Sodium carbonate facilitates the substitution, forming tert-butyl 1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-yl carbamate with 85% yield. Subsequent hydrolysis under acidic conditions removes the tert-butyloxycarbonyl (Boc) protecting group, yielding the primary amine intermediate.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2,3-Dichloroquinoxaline, tert-butyl pyrrolidin-3-ylcarbamate, Na₂CO₃, t-butanol, 90°C, 6–8 h | 85% |

| 2 | HCl/MeOH, room temperature, 12 h | 94% |

Suzuki-Miyaura Cross-Coupling

The chloroquinoxaline intermediate undergoes Suzuki coupling with aryl boronic acids to introduce substituents. Using Pd(dppf)Cl₂ as a catalyst and NaHCO₃ as a base in dichloromethane at 80°C for 6–8 hours, this step achieves moderate to high yields (70–90%). For example, coupling with 2-fluorophenylboronic acid produces tert-butyl 1-(3-(2-fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-yl carbamate.

Catalytic System Table

| Component | Role | Concentration |

|---|---|---|

| Pd(dppf)Cl₂ | Catalyst | 2 mol% |

| NaHCO₃ | Base | 2 equiv |

| DCM | Solvent | 0.5 M |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A protocol involving 1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-amine and acetyl chloride in acetonitrile under microwave conditions (100°C, 20 minutes) achieves 88% yield for the final ketonization step. This method minimizes side reactions compared to conventional heating.

Microwave Parameters Table

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 20 min |

| Solvent | Acetonitrile |

| Yield | 88% |

Industrial-Scale Production Techniques

Industrial synthesis employs continuous-flow systems to optimize throughput. A three-step process includes:

- Ring Formation : Cyclization of N-substituted piperidines using AlCl₃ as a Lewis catalyst (yield: 78%).

- Quinoxaline Attachment : Reacting pyrrolidin-3-yl intermediates with quinoxaline-2-carbonyl chloride in THF at 50°C.

- Ethanone Introduction : Acetylation with acetic anhydride and pyridine (yield: 82%).

Industrial Process Table

| Step | Key Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | AlCl₃, toluene | 110°C, 4 h | 78% |

| 2 | Quinoxaline-2-carbonyl chloride, THF | 50°C, 6 h | 75% |

| 3 | Acetic anhydride, pyridine | RT, 12 h | 82% |

Reaction Optimization and Catalytic Systems

The choice of catalyst and base significantly impacts efficiency. Potassium hydride (KH) in toluene with a palladium catalyst (2 mol%) at 150°C enhances dehydrogenative coupling, achieving 95% yield for pyrazine intermediates. Alternative bases like Cs₂CO₃ improve selectivity in Suzuki reactions.

Catalyst Comparison Table

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | NaHCO₃ | DCM | 85% |

| Pd/C | KH | Toluene | 95% |

| NiCl₂ | Cs₂CO₃ | DMF | 70% |

Purification and Characterization Methods

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol. Characterization via NMR and mass spectrometry confirms structure:

- ¹H NMR (CDCl₃) : δ 1.74 (bs, NH₂), 1.98 (m, CH₂), 7.45–8.10 (m, quinoxaline-H).

- MS (ESI+) : m/z 241.2 [M+H]⁺.

Characterization Data Table

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 2.63 (t, J=6.0 Hz, CH₂CO), 4.42 (t, J=6.0 Hz, NCH₂) |

| ¹³C NMR | δ 32.8 (CH₂), 166.5 (C=O) |

| IR | 1680 cm⁻¹ (C=O stretch) |

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The ethanone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Medicinal Chemistry

1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone has shown promising results in various biological assays:

- Antiparasitic Activity : Derivatives of this compound have been investigated for their efficacy against parasitic infections, demonstrating significant bioactivity .

- Antifungal Properties : Research indicates that this compound can inhibit fungal growth, making it a candidate for antifungal drug development .

- Anticancer Potential : Studies have highlighted its ability to inhibit cancer cell proliferation. For instance, derivatives exhibited IC50 values indicating effective cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7 .

Biochemical Pathways

The compound interacts with various biochemical pathways:

- Protein Kinase Inhibition : It has been identified as an inhibitor of human protein kinase CK2, which plays a crucial role in cellular signaling and cancer progression .

- Mechanisms of Action : The compound's interaction with cellular targets can lead to altered phosphorylation processes, impacting numerous cellular functions.

Case Study 1: Anticancer Activity

A series of derivatives based on 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone were synthesized and tested for anticancer activity. The most active compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating potent anticancer properties .

Case Study 2: Antifungal Efficacy

In another study, derivatives were evaluated for their antifungal activity against various strains. Results showed significant inhibition rates, suggesting potential applications in treating fungal infections .

Mechanism of Action

The mechanism of action of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The quinoxaline moiety can interact with various biological receptors, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. These interactions can modulate different biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-ones share structural similarities and can exhibit comparable biological activities.

Quinoxaline Derivatives: Other quinoxaline-containing compounds may have similar applications in medicinal chemistry and materials science.

Uniqueness: 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of the quinoxaline and pyrrolidine moieties, which can confer distinct chemical and biological properties not found in other compounds .

Biological Activity

1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, often referred to as QPE, is a complex organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone features a quinoxaline moiety linked to a pyrrolidine ring, which is further connected to an ethanone group. The compound's IUPAC name reflects its structural complexity, and it can be represented by the following chemical formula:

| Property | Details |

|---|---|

| IUPAC Name | 1-(1-quinoxalin-2-yl)pyrrolidin-3-yl)ethanone |

| Molecular Formula | C₁₄H₁₅N₃O |

| InChI | InChI=1S/C14H15N3O/c1-10(18)11-6-7... |

Target Interactions

QPE has been identified to interact with various biological targets, influencing multiple biochemical pathways. Notably, it acts as an inhibitor of human protein kinase CK2, which plays a crucial role in cell signaling and regulation. By inhibiting CK2, QPE affects protein phosphorylation processes that are essential for cellular functions such as proliferation and survival.

Antiparasitic and Antifungal Activities

Research indicates that derivatives of QPE exhibit significant antiparasitic properties, making them potential candidates for treating parasitic infections. Additionally, studies have shown antifungal activity against various fungal strains, suggesting its utility in combating fungal diseases.

Case Studies

- Antiparasitic Activity : A study published in the Journal of Medicinal Chemistry demonstrated that QPE derivatives exhibited potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism involved inhibition of key metabolic pathways within the parasite.

- Antifungal Efficacy : In another investigation, QPE was tested against Candida albicans and Aspergillus niger. Results indicated that the compound disrupted fungal cell wall synthesis, leading to significant growth inhibition.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of QPE, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Quinoxaline Derivatives | Antimicrobial, Antiparasitic | Protein synthesis inhibition |

| Pyrrolidine Derivatives | CNS activity, Antidepressant | Modulation of neurotransmitter systems |

| 1-(Quinoxalin-2-yl)piperidine | Anticancer | Induction of apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone, and how can reaction yields be improved?

- Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of quinoxaline derivatives with pyrrolidine intermediates. For example, microwave-assisted synthesis can enhance efficiency by reducing reaction time and improving yields (e.g., from 60% to 85%) . Key steps include:

- Quinoxaline activation : Use of chlorinating agents (e.g., POCl₃) to generate reactive intermediates.

- Pyrrolidine coupling : Employ coupling reagents like EDCI or DCC to link the quinoxaline and pyrrolidine moieties .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor progress via TLC and HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone?

- Answer :

- ¹H/¹³C NMR : The quinoxaline protons appear as a multiplet at δ 8.5–9.0 ppm, while the pyrrolidine ring shows signals at δ 2.5–3.5 ppm. The ketone carbonyl (C=O) is observed at ~205 ppm in ¹³C NMR .

- IR : A strong absorption band at ~1680 cm⁻¹ confirms the ketone group. N–H stretching (quinoxaline) appears at ~3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₅N₃O, exact mass 253.12 g/mol) .

Q. What safety precautions are critical when handling this compound?

- Answer : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid direct contact. Store at 2–8°C in airtight containers. In case of exposure, follow emergency protocols (e.g., rinse skin with water for 15 minutes) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 1-(1-(Quinoxalin-2-yl)pyrrolidin-3-yl)ethanone?

- Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Charge distribution : The quinoxaline ring acts as an electron acceptor, while the pyrrolidine nitrogen donates electron density .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the molecule via dipole interactions, reducing the HOMO-LUMO gap by ~0.3 eV .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Mitigation steps:

- Dose-response curves : Validate activity across a range (e.g., 1–100 µM) to identify IC₅₀ values.

- Control experiments : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate results in ≥3 independent trials .

- Structural analogs : Compare with derivatives (e.g., replacing quinoxaline with pyridine) to isolate pharmacophores .

Q. How does the compound interact with biological targets (e.g., enzymes/DNA)?

- Answer : Molecular docking (AutoDock Vina) suggests:

- DNA intercalation : The planar quinoxaline moiety inserts between base pairs (binding energy: −8.2 kcal/mol).

- Enzyme inhibition : Hydrogen bonding between the pyrrolidine nitrogen and kinase active sites (e.g., TrkA, ΔG = −9.5 kcal/mol) .

- Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD = 12 nM for DNA) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Answer : Challenges include low regioselectivity and byproduct formation. Solutions:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to control stereochemistry at the pyrrolidine C3 position .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., from 20% to <5% impurities) .

Methodological Guidance

Designing experiments to assess stability under physiological conditions

- Protocol :

pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC .

Plasma stability : Mix with human plasma (37°C, 1–6 hours). Precipitate proteins with acetonitrile and quantify remaining compound .

Light sensitivity : Expose to UV (254 nm) and monitor photodegradation by UV-Vis spectroscopy .

Validating computational predictions with experimental data

- Workflow :

DFT-optimized geometry : Compare with X-ray crystallography data (e.g., dihedral angles within ±5° accuracy) .

Docking vs. SPR : Correlate binding energies (ΔG) with experimental KD values using linear regression (R² ≥ 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.